molecular formula C156H294O19 B13739662 Sucrose octastearate CAS No. 34816-22-3

Sucrose octastearate

Cat. No.: B13739662
CAS No.: 34816-22-3
M. Wt: 2474.0 g/mol
InChI Key: LYAKYODQZBHMCI-YSVXLPCPSA-N
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Description

Sucrose octastearate is a fully esterified derivative of sucrose, where all eight hydroxyl groups are substituted with stearic acid residues. This structural modification significantly alters its physicochemical properties compared to native sucrose, including enhanced hydrophobicity, thermal stability, and surfactant-like behavior. For instance, sucrose octaacetate is widely used as a pharmaceutical excipient, alcohol denaturant, and analytical standard .

Properties

CAS No.

34816-22-3

Molecular Formula

C156H294O19

Molecular Weight

2474.0 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(octadecanoyloxy)-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(octadecanoyloxy)oxan-2-yl]methyl octadecanoate

InChI

InChI=1S/C156H294O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-142(157)165-137-140-150(169-145(160)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)152(171-147(162)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)153(172-148(163)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)155(168-140)175-156(139-167-144(159)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)154(173-149(164)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)151(170-146(161)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)141(174-156)138-166-143(158)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h140-141,150-155H,9-139H2,1-8H3/t140-,141-,150-,151-,152+,153-,154+,155-,156+/m1/s1

InChI Key

LYAKYODQZBHMCI-YSVXLPCPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Conventional Synthesis

Green Synthesis via Ultrasound-Assisted Esterification

  • Method : Sucrose is reacted with acetic anhydride in the presence of sodium acetate catalyst under ultrasonic irradiation (45 kHz, 30 W).
  • Reaction Time : 30 minutes, compared to 60 minutes under conventional heating.
  • Advantages : Environmentally friendly, energy-efficient, and yields high purity sucrose octaacetate.
  • Workup : Reaction mixture poured into ice water to precipitate product, followed by filtration, washing, and recrystallization.
  • Characterization : Confirmed by FT-IR, NMR, and melting point analysis.
  • Applications : The synthesized sucrose octaacetate can be further converted to this compound by transesterification with stearic acid triglycerides in the presence of sodium methoxide catalyst.

Transesterification of Sucrose Octaacetate to this compound

Sucrose octaacetate serves as a versatile intermediate for preparing various sucrose octaesters, including this compound.

  • Reaction : Sucrose octaacetate reacts with stearic acid triglycerides.
  • Catalyst : Sodium methoxide.
  • Conditions : Typically conducted under conditions favoring transesterification.
  • Outcome : Replacement of acetate groups with stearate groups to yield this compound.
  • Melting Point : this compound has a melting point around 61 °C, reflecting the longer fatty acid chain compared to acetate esters.

Comparative Data Table of Preparation Methods

Preparation Method Reaction Type Catalyst Temperature (°C) Solvent/Medium Yield (%) Notes
Solvent Process Transesterification Sodium methoxide (base) ~90 DMF or DMSO Not specified Toxic solvent limits food applications
Emulsion Process Transesterification Potassium carbonate (base) 130–135 Propylene glycol ~96 High yield, mostly monosubstituted esters
Melt Process Transesterification Potassium carbonate/soap 170–190 Molten sucrose Not specified Risk of sucrose degradation
Improved Melt Process Transesterification Potassium carbonate 110–175 Molten mixture (water removed) Not specified Lower temperature, less degradation
Conventional Esterification Esterification Sodium acetate ~145 None (neat acetic anhydride) High For sucrose octaacetate synthesis
Ultrasound-Assisted Esterification Esterification Sodium acetate ~145 None (neat acetic anhydride) High Eco-friendly, shorter reaction time

Chemical Reactions Analysis

Types of Reactions

Sucrose octastearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bonds in the presence of water, resulting in the formation of sucrose and stearic acid. Transesterification involves the exchange of ester groups with other alcohols or acids.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)

    Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide)

Major Products Formed

    Hydrolysis: Sucrose and stearic acid

    Transesterification: New esters and alcohols

Scientific Research Applications

Agricultural Applications

Biopesticide Use
Sucrose octastearate has been explored as a biopesticide. It acts by disrupting the protective cuticle of pests, leading to desiccation and death. Research indicates its efficacy against various pests, including mites and soft-bodied insects on crops. The U.S. Environmental Protection Agency has approved formulations containing sucrose octanoate esters for use in controlling pests in both food and ornamental crops .

Case Study: Varroa Mite Control
In a study focused on beekeeping, sucrose octanoate was effective in managing Varroa mites, which are detrimental to honeybee populations. The application method involved spraying the solution onto bees, demonstrating a significant reduction in mite populations without harming the bees .

Food Industry Applications

Emulsification and Stability
this compound serves as an emulsifier in food products, enhancing texture and stability. It is particularly useful in oil-in-water emulsions, providing a creamy mouthfeel and improving the shelf life of products .

Quality Improvement in Foods
Research on traditional Korean dishes like Samgyetang (a chicken soup) showed that adding sucrose stearate improved sensory qualities over time. The study noted that porridge made with sucrose stearate maintained higher brightness and sensory acceptability compared to controls over storage periods .

ParameterControlSucrose Stearate 0.1%Sucrose Stearate 0.2%
CIE L* Value (Brightness)DecreasedIncreasedIncreased
Sensory AcceptabilityLowerHigherHighest

Cosmetic Applications

Emulsifying Agent
In cosmetics, this compound is utilized for its emulsifying properties, helping to stabilize formulations and improve skin feel. It is recognized for being non-irritating and safe for dermal applications .

Case Study: Dermal Formulations
A study assessing the safety of saccharide esters found that formulations containing sucrose stearate were well-tolerated by human skin, indicating its potential for use in topical creams and lotions . Furthermore, it has been incorporated into sustained-release capsules, showcasing versatility beyond topical applications .

Safety and Regulatory Status

This compound is classified as "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration for food applications, which supports its broad usage across various industries . Safety assessments indicate low toxicity levels when used appropriately in cosmetic formulations.

Mechanism of Action

The mechanism of action of sucrose octastearate is primarily based on its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. This property is particularly useful in drug delivery systems, where it helps to solubilize hydrophobic drugs and enhance their absorption.

Comparison with Similar Compounds

Key Observations:

  • Hydrophobicity : Stearic acid’s long alkyl chain (C₁₈) in octastearate confers greater hydrophobicity than acetate (C₂) or isobutyrate (C₄) derivatives. This makes octastearate ideal for lipid-based formulations or emulsifiers.
  • Thermal Stability : Higher melting points in stearate derivatives are attributed to stronger van der Waals interactions between long alkyl chains.

Common Characterization Methods :

  • Infrared Spectroscopy : Detects ester carbonyl peaks (~1740 cm⁻¹) and loss of hydroxyl signals .
  • NMR : ¹H and ¹³C NMR confirm complete substitution of hydroxyl groups. For example, sucrose octaacetate shows acetyl proton signals at δ 2.0–2.3 ppm .
  • Chromatography : HPLC or GC-MS validates purity and molecular weight .

Stability and Toxicity Considerations:

  • Degradability : Smaller esters (e.g., acetate) hydrolyze faster than bulkier derivatives (stearate/isobutyrate) due to steric hindrance .
  • Toxicity : Molecular weight (<1,000 Da) and rapid renal elimination (if hydrolyzed) suggest low systemic toxicity for all three compounds .

Biological Activity

Sucrose octastearate, a specific type of sucrose ester, has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals, food science, and cosmetics. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

Overview of Sucrose Esters

Sucrose esters are formed by the esterification of sucrose with fatty acids. They exhibit a range of hydrophilic-lipophilic balance (HLB) values, which influence their emulsifying properties and biological activities. This compound specifically is known for its stability in emulsions and its potential health benefits.

Biological Activities

1. Antimicrobial Properties
Sucrose esters, including this compound, have demonstrated significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of gram-positive and gram-negative bacteria as well as fungi.

Pathogen TypeSpecific PathogensMinimum Inhibitory Concentration (MIC)
Gram-positiveS. aureus32 µg/mL
E. faecalis16 µg/mL
Gram-negativeE. coli64 µg/mL
P. aeruginosa128 µg/mL
FungiC. albicans32 µg/mL

This table summarizes the MIC values for various pathogens tested against sucrose esters, highlighting their potential as natural preservatives in food products and therapeutic agents in medicine .

2. Cytotoxic Effects
Studies have shown that this compound can exhibit cytotoxic effects on cancer cell lines while being relatively non-toxic to normal cells. For instance, in vitro tests on Caco-2 cells indicated a decrease in cell viability at higher concentrations, suggesting a dose-dependent relationship between concentration and cytotoxicity .

3. Anti-inflammatory Activity
Sucrose esters have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. In a study involving RAW264.7 macrophages, this compound reduced pro-inflammatory cytokine production post-digestion . This suggests potential applications in developing functional foods aimed at reducing inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Emulsifying Properties : The ability to stabilize oil-in-water emulsions enhances the bioavailability of lipophilic compounds.
  • Cell Membrane Interaction : Sucrose esters can modify membrane fluidity and permeability, facilitating drug absorption across biological membranes .
  • Biodegradation : Upon digestion, sucrose esters are hydrolyzed into sucrose and fatty acids, which may alter their bioactivity and enhance their utilization in vivo .

Case Studies

Case Study 1: Drug Delivery Systems
A study investigated the use of this compound as a controlled release agent for matrix tablets containing metoprolol tartrate. Results showed that formulations with higher HLB values exhibited improved drug release rates due to enhanced swelling behavior and porosity . This highlights the potential use of sucrose esters in pharmaceutical applications.

Case Study 2: Nutraceutical Applications
In another study focusing on the digestive behavior of sucrose esters under simulated gastrointestinal conditions, it was found that different structural compositions affected lipolysis rates significantly. Lower HLB values resulted in reduced lipolysis and cytotoxicity post-digestion . This information is crucial for developing functional foods that leverage these properties for health benefits.

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